2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine
Overview
Description
2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine is a useful research compound. Its molecular formula is C7H11F2N3 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that the compound is used in scientific experiments for various purposes.
Mode of Action
The mode of action of 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine involves electrophilic 2,2-difluoroethylation of thiol, amine, and alcohol nucleophiles with a hypervalent iodine reagent . This transformation offers a complementary strategy to existing 2,2-difluoroethylation methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Biochemical Pathways
The compound is known to bind to certain receptors in the central nervous system.
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]ethan-1-amine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under refrigerated conditions but may degrade over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular signaling and metabolism, although the exact nature of these effects can vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on neurotransmitter regulation and cellular metabolism. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and metabolic disturbances . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at specific dosage levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via active transport mechanisms, allowing it to accumulate in specific cellular compartments . Additionally, it can bind to proteins that facilitate its distribution within tissues, influencing its localization and accumulation.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals and post-translational modifications . For instance, it may localize to the synaptic vesicles in neurons, where it can modulate neurotransmitter release and synaptic transmission. The precise localization of this compound within cells can significantly impact its biochemical and cellular effects.
Properties
IUPAC Name |
2-[1-(2,2-difluoroethyl)pyrazol-4-yl]ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2N3/c8-7(9)5-12-4-6(1-2-10)3-11-12/h3-4,7H,1-2,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVXREFFEEZWRQL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)F)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.